N-Ethoxycarbonyl-ciprofloxacin
CAS No.: 93594-29-7
Cat. No.: VC0193955
Molecular Formula: C20H22FN3O5
Molecular Weight: 403.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93594-29-7 |
---|---|
Molecular Formula | C20H22FN3O5 |
Molecular Weight | 403.4 g/mol |
IUPAC Name | 1-cyclopropyl-7-(4-ethoxycarbonylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C20H22FN3O5/c1-2-29-20(28)23-7-5-22(6-8-23)17-10-16-13(9-15(17)21)18(25)14(19(26)27)11-24(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,26,27) |
Standard InChI Key | SIZQHYOHXHCYHI-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F |
Canonical SMILES | CCOC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F |
Appearance | Light Yellow Solid |
Introduction
Chemical Structure and Classification
N-Ethoxycarbonyl-ciprofloxacin belongs to the broader class of N-acylated ciprofloxacin derivatives. These compounds maintain the core fluoroquinolone structure of ciprofloxacin while incorporating modifications at the piperazine nitrogen. The ethoxycarbonyl moiety (C₂H₅O-CO-) is attached to one of the nitrogen atoms in the piperazine ring of the ciprofloxacin molecule, creating a carbamate functional group. This modification potentially alters the compound's lipophilicity, molecular weight, and hydrogen-bonding capabilities compared to the parent ciprofloxacin.
Structural Comparison with Related Compounds
N-Ethoxycarbonyl-ciprofloxacin shares structural similarities with other N-acylated ciprofloxacin derivatives that have demonstrated promising biological activities. Similar to compounds described in the literature, the ethoxycarbonyl group likely influences the molecule's physicochemical properties while preserving the core pharmacophore responsible for antibacterial action .
Synthesis Approaches
The synthesis of N-Ethoxycarbonyl-ciprofloxacin likely follows similar methodologies to those employed for other N-acylated ciprofloxacin derivatives. Based on established synthetic routes for related compounds, several approaches may be viable for its preparation.
Direct Acylation Method
One probable synthetic pathway involves the direct acylation of the piperazine nitrogen of ciprofloxacin using ethyl chloroformate as an acylating agent. This reaction would typically be conducted in the presence of a suitable base such as triethylamine to neutralize the generated hydrogen chloride .
Steglich Esterification Approach
Alternatively, a Steglich-type esterification method could be employed, similar to that described for other ciprofloxacin derivatives. This approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with a catalytic amount of 4-dimethylaminopyridine (DMAP), allowing for relatively mild reaction conditions .
Biological Activities
While specific data on N-Ethoxycarbonyl-ciprofloxacin is limited in the provided literature, its potential biological activities can be inferred from studies on similar N-acylated ciprofloxacin derivatives.
Antibacterial Properties
Based on research with related compounds, N-Ethoxycarbonyl-ciprofloxacin likely retains the core antibacterial mechanism of action of fluoroquinolones, which involves inhibition of bacterial DNA gyrase and topoisomerase IV . The efficacy might vary depending on bacterial strains, with potential activity against both Gram-positive and Gram-negative bacteria.
Activity Against Gram-Negative Pathogens
N-Ethoxycarbonyl-ciprofloxacin might exhibit activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, similar to other ciprofloxacin derivatives that have shown efficacy against these pathogens .
Comparative Analysis with Other Ciprofloxacin Derivatives
Table 1 presents a comparative analysis of N-Ethoxycarbonyl-ciprofloxacin with ciprofloxacin and other reported derivatives based on their structural and predicted activity profiles.
Compound | Structural Modification | Predicted Activity Against Gram-positive Bacteria | Predicted Activity Against Gram-negative Bacteria | Biofilm Penetration | Molecular Weight |
---|---|---|---|---|---|
Ciprofloxacin | None (parent compound) | Moderate | High | Moderate | 331.3 g/mol |
N-Ethoxycarbonyl-ciprofloxacin | Ethoxycarbonyl at piperazine N | Potentially enhanced | Likely maintained | Potentially enhanced | 403.4 g/mol (estimated) |
N-Acetyl derivatives | Acetyl at piperazine N | Enhanced against Staphylococci | Variable | Variable | Variable |
Ciprofloxacin-nitroxide hybrids | Nitroxide moieties | Maintained | Maintained with enhanced biofilm activity | Significantly enhanced | >900 Da |
Limitations and Considerations
Ciprofloxacin-Resistant Strains
Like other ciprofloxacin derivatives, N-Ethoxycarbonyl-ciprofloxacin would likely remain ineffective against bacterial strains with target-modifying mutations that confer resistance to fluoroquinolones. For example, strains like E. coli ST131 with specific mutations in DNA gyrase would likely exhibit resistance .
Pharmacokinetic Considerations
The addition of the ethoxycarbonyl group alters the molecule's size and lipophilicity, which may affect absorption, distribution, metabolism, and excretion profiles compared to ciprofloxacin. These modifications could influence dosing regimens and therapeutic applications .
Future Research Directions
Comprehensive Antimicrobial Screening
Future research should include comprehensive antimicrobial screening of N-Ethoxycarbonyl-ciprofloxacin against a diverse panel of clinically relevant pathogens, including multidrug-resistant strains. Determination of precise MIC values would provide valuable insights into its potential clinical applications.
Anti-biofilm Activity Assessment
Given the promising anti-biofilm properties of related compounds, specific evaluation of N-Ethoxycarbonyl-ciprofloxacin against various biofilm models would be valuable. This should include testing against biofilms formed on clinically relevant surfaces such as catheters and medical implants .
In Vivo Efficacy Studies
Preclinical evaluation using in vivo infection models would be essential to assess the compound's efficacy, pharmacokinetics, and safety profile. Mouse models of urinary tract infection or other relevant infection models could provide valuable insights into potential therapeutic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume